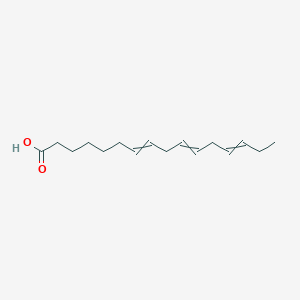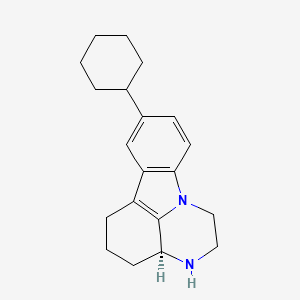![molecular formula C20H24F2N2O4 B1225287 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone is an aromatic amine.
Scientific Research Applications
Synthesis and Characterization
- This compound is involved in the synthesis of various heterocyclic compounds. Moskvina, Shilin, and Khilya (2015) demonstrated its use in creating enamino ketones, leading to the formation of isoflavones and other heterocyclic compounds like isoxazoles, pyrazoles, and aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
- Hublikar et al. (2019) synthesized novel pyrrole derivatives using similar compounds, emphasizing their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities (Hublikar et al., 2019).
Antimicrobial Properties
- Research by Raju et al. (2016) on pyrazole derivatives containing a similar structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
- Akula, Chandrul, and Bhikshapathi (2019) synthesized 3,4-disubstituted pyrazole derivatives from a similar cyclization process, observing substantial antibacterial and antifungal properties in these compounds (Akula, Chandrul, & Bhikshapathi, 2019).
Pharmacological Activity
- Bijev, Prodanova, and Nankov (2003) synthesized substituted pyrrolylcarboxamides of pharmacological interest using a similar pyrrole structure. These compounds are relevant in medicinal chemistry for their potential therapeutic applications (Bijev, Prodanova, & Nankov, 2003).
Dyes and Pigments
- Ho and Yao (2013) utilized a similar compound in synthesizing chalcone dyes. These dyes, derived from pyrrole-containing compounds, were used to create a range of colors on polyester fibers, showing the potential of this compound in the textile industry (Ho & Yao, 2013).
properties
Product Name |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone |
|---|---|
Molecular Formula |
C20H24F2N2O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone |
InChI |
InChI=1S/C20H24F2N2O4/c1-11-18(13(3)25)12(2)23-19(11)15(26)10-24(4)9-14-6-7-16(28-20(21)22)17(8-14)27-5/h6-8,20,23H,9-10H2,1-5H3 |
InChI Key |
JBWDHCGTOVLRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CN(C)CC2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-4-[[4-(methylthio)phenyl]sulfonylamino]benzenesulfonamide](/img/structure/B1225204.png)
![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)
![2-[[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1225206.png)
![2,4-dimethyl-5-[2-[[1-(4-methylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225207.png)
![N-[1-(4-methyl-6-oxo-1-pyrimidinyl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B1225209.png)

![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)
![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)
![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)

![Acetic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester](/img/structure/B1225223.png)
![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)
![N-[[2-(diethylamino)ethylamino]-sulfanylidenemethyl]-3-(4-methoxyphenyl)-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1225230.png)